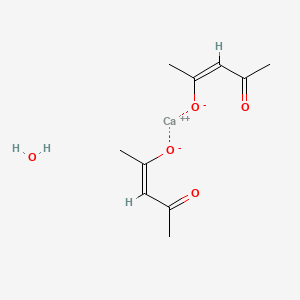
(6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Brom(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamin;Hydrochlorid ist eine Verbindung, die einen bromierten Benzolring mit isotopen Kohlenstoffmarkierungen und eine Aminogruppe aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (6-Brom(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamin;Hydrochlorid umfasst typischerweise die Bromierung eines Benzolderivats, gefolgt von der Einführung einer Aminogruppe. Die Reaktionsbedingungen erfordern häufig die Verwendung von Brom oder eines Bromierungsmittels in Gegenwart eines Katalysators. Die isotopen Markierungen von Kohlenstoffatomen werden durch die Verwendung isotopenmarkierter Vorläufer erreicht .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische Bromierungs- und Aminierungsverfahren umfassen, bei denen kontinuierliche Durchflussreaktoren eingesetzt werden, um eine gleichmäßige Produktqualität und Ausbeute zu gewährleisten. Die Verwendung isotopenmarkierter Vorläufer im industriellen Umfeld erfordert eine sorgfältige Handhabung und genaue Kontrolle der Reaktionsbedingungen, um die Integrität der markierten Atome zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
(6-Brom(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamin;Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Produkte zu bilden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Brom, Natriumhydroxid und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses der Reaktionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann nukleophile Substitution eine Vielzahl substituierter Benzolderivate ergeben, während Oxidation und Reduktion zu unterschiedlichen Oxidationsstufen der Verbindung führen können .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (6-Brom(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamin;Hydrochlorid als Vorläufer bei der Synthese komplexerer Moleküle verwendet. Seine isotopen Markierungen machen es wertvoll für die Verfolgung von Reaktionswegen und die Untersuchung von Reaktionsmechanismen .
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen bromierter aromatischer Verbindungen auf biologische Systeme zu untersuchen. Seine isotopen Markierungen ermöglichen eine präzise Verfolgung der Verbindung innerhalb biologischer Pfade .
Medizin
In der Medizin macht die Aminogruppe der Verbindung zu einem potenziellen Kandidaten für die Medikamentenentwicklung. Seine einzigartige Struktur kann therapeutische Vorteile bei der Behandlung bestimmter Erkrankungen bieten .
Industrie
In industriellen Anwendungen kann die Verbindung bei der Herstellung von Spezialchemikalien und -materialien verwendet werden. Seine isotopen Markierungen bieten ein Mittel zur Qualitätskontrolle und Produktverifizierung .
Wirkmechanismus
Der Wirkmechanismus von (6-Brom(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamin;Hydrochlorid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Das Bromatom und die Aminogruppe spielen eine Schlüsselrolle bei der Bindung an diese Ziele und beeinflussen deren Aktivität und Funktion. Die isotopen Markierungen ermöglichen detaillierte Studien dieser Wechselwirkungen auf molekularer Ebene .
Wirkmechanismus
The mechanism of action of (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group play key roles in binding to these targets, influencing their activity and function. The isotopic labeling allows for detailed studies of these interactions at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Brom-1-(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trienamin;Hydrochlorid: Ähnliche Struktur, aber unterschiedliche funktionelle Gruppen.
6-Brom-1-cyclopentyl-1H-indazol-4-carbonsäure: Unterschiedliche Kernstruktur, aber ähnliche Bromierung.
Einzigartigkeit
Die Einzigartigkeit von (6-Brom(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamin;Hydrochlorid liegt in seiner Kombination aus Bromierung, isotopen Markierungen und Aminfunktionalität. Diese Kombination liefert besondere chemische und biologische Eigenschaften, die in anderen ähnlichen Verbindungen nicht vorkommen.
Eigenschaften
CAS-Nummer |
1325559-26-9 |
|---|---|
Molekularformel |
C7H9BrClN |
Molekulargewicht |
228.46 g/mol |
IUPAC-Name |
(6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H8BrN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H/i1+1,2+1,3+1,4+1,6+1,7+1; |
InChI-Schlüssel |
MDEJOHXOXKDGOU-BTZXTVEYSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)CN)Br.Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CN)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


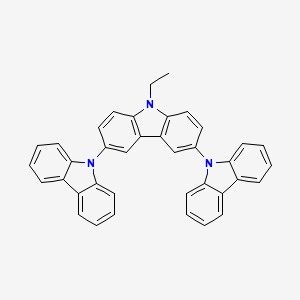
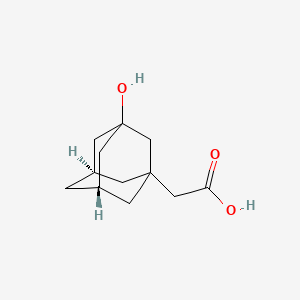

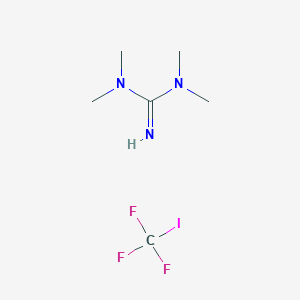

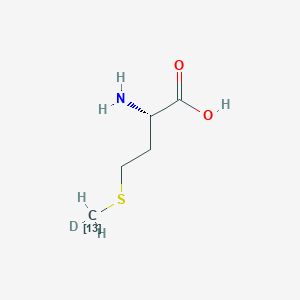

![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)
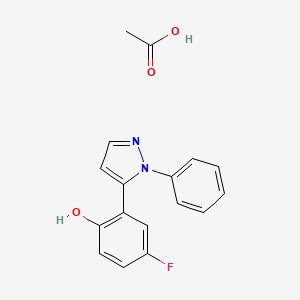

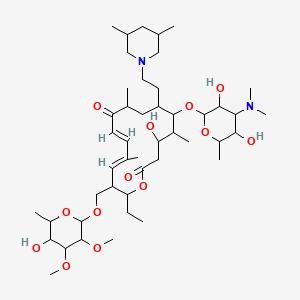
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)
